![molecular formula C28H22Cl2N2O4 B4887616 N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)](/img/structure/B4887616.png)
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Vue d'ensemble
Description
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide), also known as ODM-201, is a non-steroidal antiandrogen drug that has been developed for the treatment of prostate cancer. It was discovered and synthesized by Orion Corporation and is currently in clinical trials.
Mécanisme D'action
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth and proliferation of prostate cancer cells, which are dependent on androgens for their survival. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to have a high affinity for the androgen receptor and is more selective than other antiandrogen drugs, which reduces the risk of side effects.
Biochemical and Physiological Effects:
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with castration-resistant prostate cancer. The drug has also been shown to delay disease progression and improve overall survival in clinical trials. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has a favorable safety profile and has been well-tolerated in patients, with few reported side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor, which allows for precise targeting of prostate cancer cells. The drug has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide). One area of focus is the development of combination therapies that can enhance the efficacy of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) and overcome resistance to antiandrogen therapy. Another area of interest is the exploration of the drug's potential for the treatment of other cancers, such as breast and ovarian cancer, which also rely on the androgen receptor for growth and survival. Additional studies are also needed to better understand the mechanism of action of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) and to identify biomarkers that can predict response to treatment.
Applications De Recherche Scientifique
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) is a potent and selective inhibitor of the androgen receptor, which plays a critical role in the development and progression of prostate cancer. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to be effective in preclinical studies and is currently in clinical trials for the treatment of castration-resistant prostate cancer. The drug has also been studied in combination with other therapies, such as chemotherapy and radiotherapy, to improve treatment outcomes.
Propriétés
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O4/c1-35-21-9-3-17(4-10-21)27(33)31-25-13-7-19(15-23(25)29)20-8-14-26(24(30)16-20)32-28(34)18-5-11-22(36-2)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMRWUGSCDEDEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-4-[3-chloro-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]-4-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.